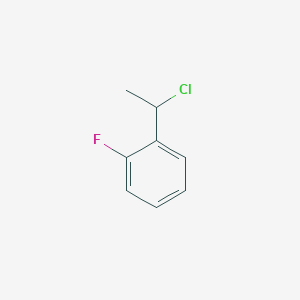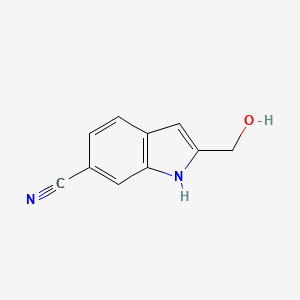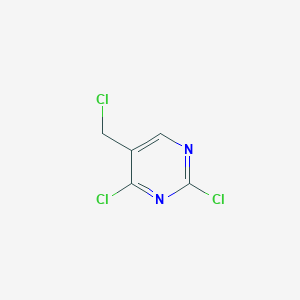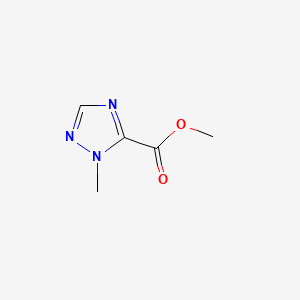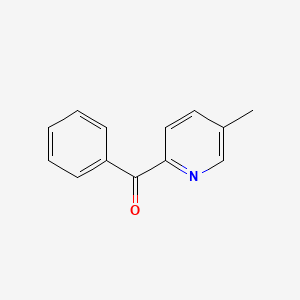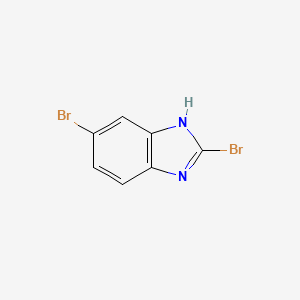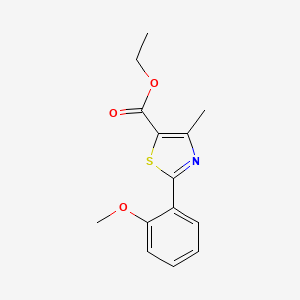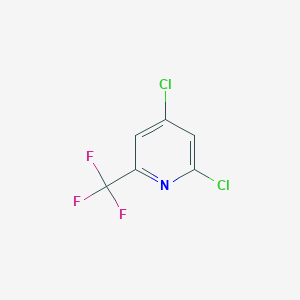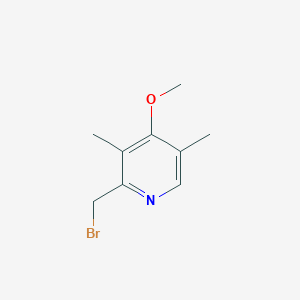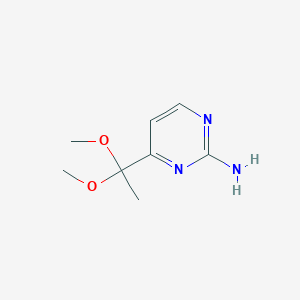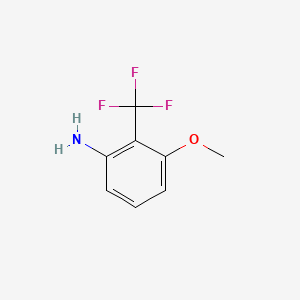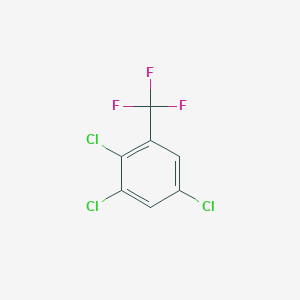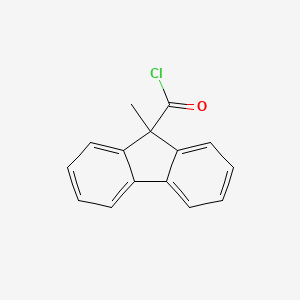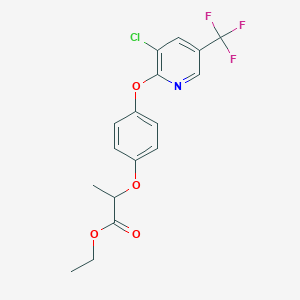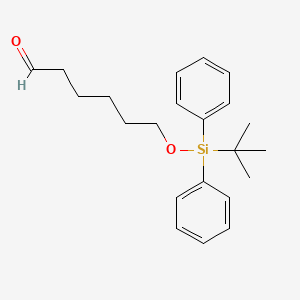
6-(t-Butyldiphenylsilyloxy)hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-(t-Butyldiphenylsilyloxy)hexanal or similar compounds often involves the use of allylstannanes . For instance, a study describes the synthesis of a related compound through a tin(IV) chloride promoted reaction between an alkenyl stannane and an aldehyde . Another study discusses the synthesis of hexanal using immobilized hydroperoxide lyase in a packed-bed reactor .Chemical Reactions Analysis
The chemical reactions involving 6-(t-Butyldiphenylsilyloxy)hexanal or similar compounds can be complex. One study discusses the tin(IV) chloride mediated cyclisation of (Z)-homoallylic alcohols . Another study mentions the synthesis of hexanal and salicylaldehyde from imidazolidine precursors encapsulated in electrospun ethylcellulose-poly(ethylene oxide) fibers .Applications De Recherche Scientifique
Polymerization Catalysts and Materials Science
Living and Block Polymerization : A study by Yuan et al. (2005) explored a siloxy-substituted α-diimine compound and its corresponding Ni(II) complex for the polymerization of ethylene, leading to the production of branched polyethylene with significant microstructural control. This research highlights the compound's utility in facilitating living polymerization processes, offering precise control over polymer architecture for materials science applications (Yuan et al., 2005).
Gas Separation Membranes
Polysulfones for Gas Separation : Dai et al. (2004) synthesized trimethylsilylated derivatives of hexafluoropolysulfone for gas separation membranes. This research contributes to the development of advanced materials for selective gas permeation, crucial for industrial applications like carbon capture and hydrogen production (Dai et al., 2004).
Antiviral and Antimicrobial Agents
Antiviral and Antimicrobial Properties : Research by Belkov et al. (2009) on derivatives of 4,6-di-tert-butyl-2-aminophenol in solutions demonstrated the formation of strong O―H⋅⋅⋅N intramolecular hydrogen bonds, influencing the compounds' antiviral activity. This study provides a foundation for developing new antiviral materials with enhanced efficacy (Belkov et al., 2009).
Electronic and Electrochromic Materials
Electrochromic Properties : Tarkuç et al. (2008) investigated the electrochromic properties of thiophene-pyrrole-thiophene derivatives, which are essential for developing smart windows and display technologies. The study emphasizes the role of molecular engineering in creating materials with desirable optical properties (Tarkuç et al., 2008).
Advanced Synthesis Techniques
Low-Shrinkage Monomers : Satsangi et al. (2004) reported on the synthesis of a new bifunctional liquid crystal monomer with low polymerization shrinkage, indicating potential for dental and medical applications where material stability and precision are critical (Satsangi et al., 2004).
Propriétés
IUPAC Name |
6-[tert-butyl(diphenyl)silyl]oxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2Si/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h6-11,14-18H,4-5,12-13,19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYXHPYPWULKKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472942 |
Source


|
| Record name | 6-(t-butyldiphenylsilyloxy)hexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(t-Butyldiphenylsilyloxy)hexanal | |
CAS RN |
118794-70-0 |
Source


|
| Record name | 6-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]hexanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118794-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(t-butyldiphenylsilyloxy)hexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

